molecular formula C8H4Cl2F3NO B13702081 2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride

2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride

Cat. No.: B13702081
M. Wt: 258.02 g/mol
InChI Key: RSNDVTMNSVWEQM-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is a chemical compound with the molecular formula C8H4Cl2F3NO and a molecular weight of 258.02 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are reacted with chlorinating agents in reactors designed for high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidoyl chlorides, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-hydroxy-5-(trifluoromethyl)benzimidoyl Chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H4Cl2F3NO

Molecular Weight

258.02 g/mol

IUPAC Name

2-chloro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H4Cl2F3NO/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14-15/h1-3,15H

InChI Key

RSNDVTMNSVWEQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)Cl

Origin of Product

United States

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